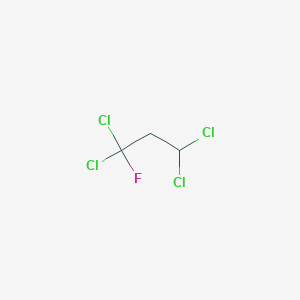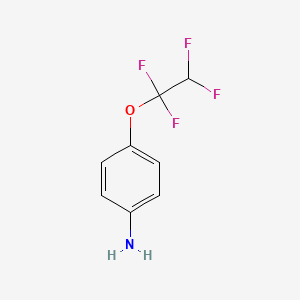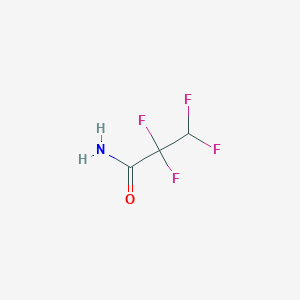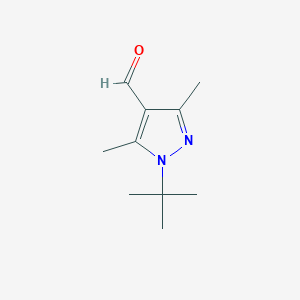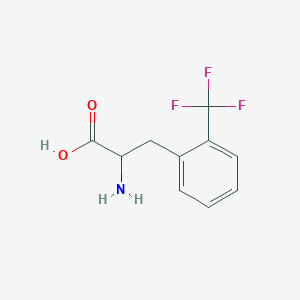
2-氨基-3-(2-(三氟甲基)苯基)丙酸
货号 B1333503
CAS 编号:
3832-73-3
分子量: 233.19 g/mol
InChI 键: IOABLDGLYOGEHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as 2-(trifluoromethyl)phenylalanine, is a compound with the CAS Number: 3832-73-3 . It has a molecular weight of 233.19 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.18 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 251.05694118 g/mol .科学研究应用
-
Scientific Field: Organic Chemistry
-
Scientific Field: Pharmaceutical Research
- Application : Trifluoromethyl group-containing drugs have been reviewed over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs .
- Method of Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis . The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used.
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
-
Scientific Field: Materials Engineering
- Application : Fluorine, which is a component of this compound, is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastics, membranes, and other products .
- Results or Outcomes : The outcome of using this compound in materials engineering would be the production of various materials with unique properties due to the presence of fluorine .
-
Scientific Field: Pharmaceutical Manufacturing
-
Scientific Field: Organic Synthesis
- Application : This compound is used as a raw material in the synthesis of various organic compounds .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this compound would be used as a reactant in a chemical reaction to produce the desired product .
- Results or Outcomes : The outcome of using this compound in organic synthesis would be the production of various organic compounds .
-
Scientific Field: Agrochemicals
- Application : Fluorine-containing compounds significantly affect the growth of agrochemicals, making up more than 50 percent of the best-selling agrochemical molecules .
- Method of Application : The trifluoromethyl group is incorporated into potential agrochemical molecules during their synthesis . The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used.
- Results or Outcomes : The review covers the detailed chemistry of various agrochemicals in the past 20 years, which contains the TFM group as one of the pharmacophores .
安全和危害
属性
IUPAC Name |
2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380585 |
Source


|
| Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
3832-73-3 |
Source


|
| Record name | 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3832-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1H-Imidazole-4-carbothioamide
95962-95-1
1-Benzothiophene-2-sulfonyl chloride
90001-64-2

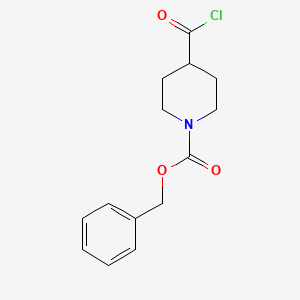
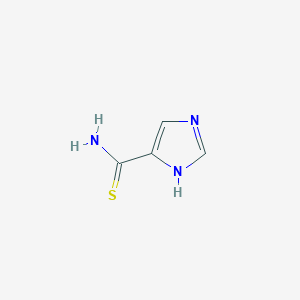
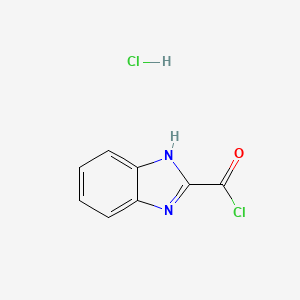
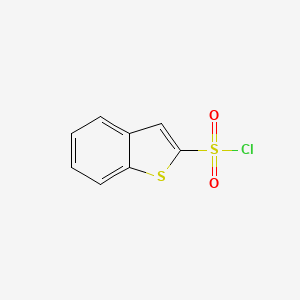
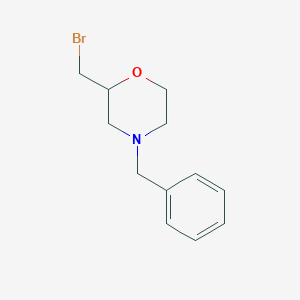
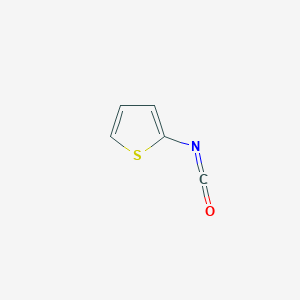
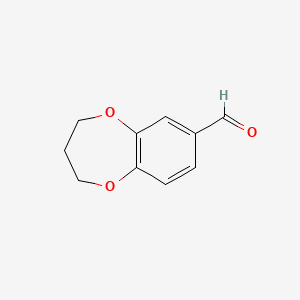
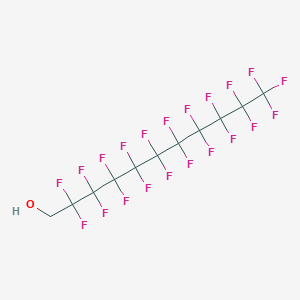
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
